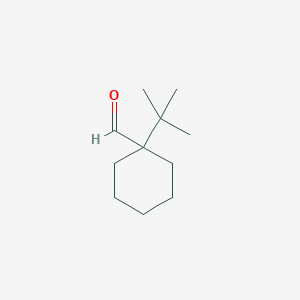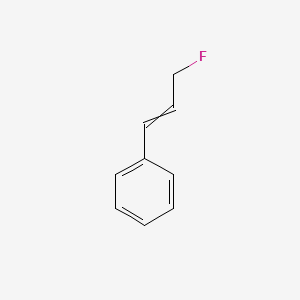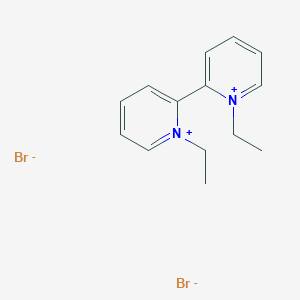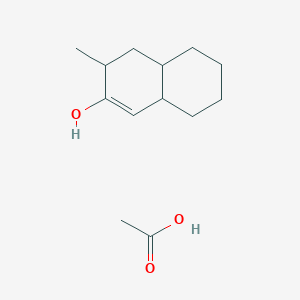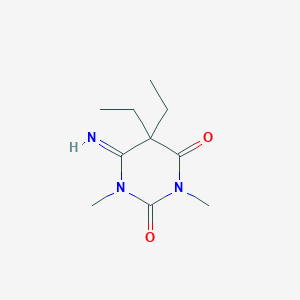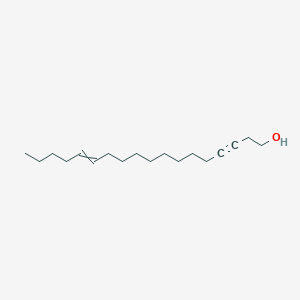
Octadec-13-en-3-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-13-en-3-yn-1-ol: is a chemical compound with the molecular formula C18H32O . It is a long-chain fatty alcohol that contains both a double bond and a triple bond in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadec-13-en-3-yn-1-ol typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene functional groups to introduce the triple and double bonds, respectively. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of these bonds .
Industrial Production Methods: In industrial settings, the production of this compound may involve the hydroformylation of alkenes followed by reduction and dehydration steps. These processes are carried out under controlled temperatures and pressures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Octadec-13-en-3-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group, forming aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions:
Oxidation: Reagents like or are commonly used.
Reduction: or are typical reducing agents.
Substitution: or can be used for halogenation reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Octadec-13-en-3-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and as a component in the synthesis of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of Octadec-13-en-3-yn-1-ol involves its interaction with various molecular targets. The compound can act as a ligand that binds to specific receptors or enzymes, modulating their activity. The presence of both double and triple bonds in its structure allows it to participate in conjugated systems , influencing the electronic properties of the molecules it interacts with .
Comparison with Similar Compounds
1-Octadecene: A long-chain alkene with a single double bond.
(9Z)-Octadecen-1-ol: A long-chain fatty alcohol with a double bond at the 9th position.
Octadec-9-en-1-ol: Another long-chain fatty alcohol with a double bond at the 9th position
Uniqueness: Octadec-13-en-3-yn-1-ol is unique due to the presence of both a double bond and a triple bond in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only single or double bonds.
Properties
CAS No. |
66410-27-3 |
|---|---|
Molecular Formula |
C18H32O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
octadec-13-en-3-yn-1-ol |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,19H,2-4,7-14,17-18H2,1H3 |
InChI Key |
UMJPOJUTTNYDHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCC#CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



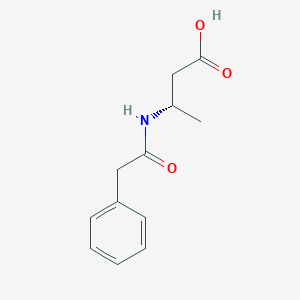
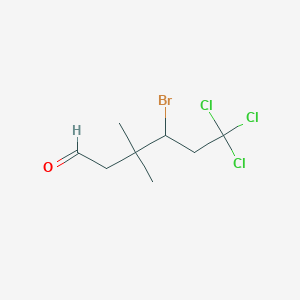

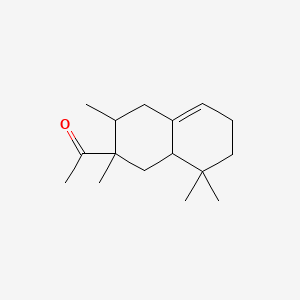
![Trimethyl[(prop-1-yn-1-yl)sulfanyl]silane](/img/structure/B14482080.png)
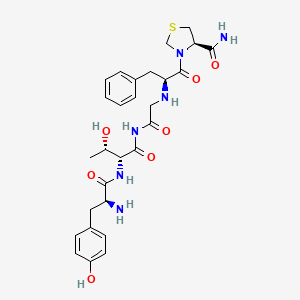
![N-[Bis(2-chloroethoxy)phosphoryl]-L-phenylalanine](/img/structure/B14482085.png)
